2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

Description

BenchChem offers high-quality 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O5/c1-25-20(23)17-15(13-9-5-3-6-10-13)16(14-11-7-4-8-12-14)18(19(17)22)21(24)26-2/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXFYWYVVGMAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C1=O)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385070 | |

| Record name | 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16691-79-5 | |

| Record name | 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a detailed and mechanistically-grounded understanding of this chemical transformation. We will delve into the core principles of the synthesis, provide a field-tested experimental protocol, and offer insights into the critical parameters that govern the reaction's success.

Introduction: The Significance of a Versatile Cyclopentadienone

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, also known as Dimethyl 3,4-Diphenylcyclopentadienone-2,5-dicarboxylate, is a highly functionalized cyclopentadienone derivative.[1] Its unique electronic and steric properties make it a sought-after reagent in various cycloaddition reactions, particularly as a diene in Diels-Alder reactions for the construction of complex polycyclic aromatic frameworks. The strategic placement of the methoxycarbonyl groups and phenyl rings influences its reactivity and provides handles for further functionalization, rendering it a versatile intermediate in the synthesis of novel organic materials and potential pharmaceutical agents.

The Core Reaction: A Base-Catalyzed Aldol-Type Condensation

The most common and efficient synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone relies on a base-catalyzed condensation reaction. This transformation is a classic example of a double aldol-type condensation, followed by an intramolecular cyclization and dehydration. The key starting materials for this synthesis are benzil (a 1,2-diketone) and dimethyl 1,3-acetonedicarboxylate.[2]

The reaction mechanism is initiated by the deprotonation of the acidic α-hydrogen of dimethyl 1,3-acetonedicarboxylate by a base, typically potassium hydroxide or sodium hydroxide in an alcoholic solvent like ethanol.[2] This generates a nucleophilic enolate which then attacks one of the carbonyl carbons of benzil. A subsequent intramolecular aldol condensation and dehydration cascade leads to the formation of the highly conjugated cyclopentadienone ring system. The overall reaction is a powerful method for carbon-carbon bond formation and the construction of the five-membered ring.[2]

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust and reproducible method for the synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. Adherence to the described conditions is crucial for achieving high yields and purity.

Materials and Reagents:

-

Benzil

-

Dimethyl 1,3-acetonedicarboxylate

-

Potassium Hydroxide (KOH)

-

Ethanol (absolute)

-

Methanol

-

Diethyl ether

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzil in absolute ethanol.

-

Reagent Addition: To this solution, add dimethyl 1,3-acetonedicarboxylate.

-

Base Addition: While stirring vigorously, slowly add a solution of potassium hydroxide in ethanol to the reaction mixture. The addition should be controlled to manage any exotherm.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain this temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate out of the solution.

-

Neutralization: Carefully neutralize the mixture with glacial acetic acid.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water, cold ethanol, and finally with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting crystalline product under vacuum to obtain pure 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone.

Table 1: Key Reaction Parameters

| Parameter | Value | Rationale |

| Base | Potassium Hydroxide | A strong base is required to efficiently deprotonate the dimethyl 1,3-acetonedicarboxylate. |

| Solvent | Ethanol | Acts as a good solvent for the reactants and facilitates the reaction. |

| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization steps. |

| Reaction Time | Varies (monitor by TLC) | Ensures the reaction proceeds to completion for optimal yield. |

Mechanistic and Workflow Diagrams

To further elucidate the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The purity of the final product can be readily assessed by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The expected spectroscopic data for 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone should be consistent with the literature values, confirming the successful synthesis. [3]The characteristic deep color of the cyclopentadienone product also serves as a visual indicator of its formation.

Conclusion

The synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone via a base-catalyzed condensation reaction is a reliable and efficient method for obtaining this valuable synthetic intermediate. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently produce this compound in high yield and purity, enabling its application in a wide range of synthetic endeavors.

References

Sources

An In-Depth Technical Guide to the Formation of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

Introduction

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is a highly functionalized cyclopentadienone derivative that serves as a valuable building block in organic synthesis. Its conjugated system, featuring both electron-donating phenyl groups and electron-withdrawing methoxycarbonyl substituents, imparts unique reactivity, particularly in cycloaddition reactions such as the Diels-Alder reaction. This guide provides a comprehensive overview of the mechanism of its formation, rooted in the principles of condensation chemistry, and offers detailed experimental protocols for its synthesis and characterization. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who require a deep, mechanistic understanding of this important reaction.

Core Mechanistic Pathway: The Weiss-Cook Condensation

The formation of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is a classic example of the Weiss-Cook condensation . This reaction involves the base-catalyzed condensation of a 1,2-dicarbonyl compound, in this case, benzil , with two equivalents of an active methylene compound, dimethyl 1,3-acetonedicarboxylate . The reaction proceeds through a cascade of aldol-type additions and intramolecular condensations, ultimately leading to the formation of the five-membered cyclopentadienone ring.

The causality behind the choice of reactants is pivotal. Benzil provides the central C2-C3 carbon framework of the cyclopentadienone ring, while dimethyl 1,3-acetonedicarboxylate furnishes the C1, C5, and C4 carbons, along with the two methoxycarbonyl groups. The acidic α-hydrogens of dimethyl 1,3-acetonedicarboxylate are crucial for the initial enolate formation, which initiates the nucleophilic attack on the electrophilic carbonyl carbons of benzil.

The overall transformation can be conceptualized as a sequence of bond formations that construct the carbocyclic core. The reaction is typically promoted by a base, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent like methanol or ethanol. The base plays a catalytic role in deprotonating the dimethyl 1,3-acetonedicarboxylate, thereby generating the nucleophilic enolate species required for the condensation steps.

Step-by-Step Mechanistic Elucidation

The mechanism of the Weiss-Cook condensation for the formation of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone can be dissected into the following key steps:

-

Enolate Formation: The reaction initiates with the deprotonation of dimethyl 1,3-acetonedicarboxylate at one of the α-carbons by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate.

-

First Aldol Addition: The enolate acts as a nucleophile and attacks one of the carbonyl carbons of benzil. This is an intermolecular aldol addition that forms a tetrahedral intermediate, which upon protonation yields a β-hydroxy ketoester.

-

Second Enolate Formation and Intramolecular Aldol Addition: The second active methylene group in the newly formed adduct is deprotonated by the base. The resulting enolate then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group of the original benzil moiety. This step forms the five-membered ring.

-

Dehydration to Form a Cyclopentenonol Intermediate: The cyclic aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated system. This likely proceeds via an E1cB mechanism, facilitated by the acidity of the α-hydrogens and the formation of a conjugated enone. This leads to the formation of a 4-hydroxy-2-cyclopentenone intermediate.

-

Final Dehydration: A second dehydration step, often promoted by treatment with a dehydrating agent like acetic anhydride, removes the remaining hydroxyl group and forms the final, fully conjugated cyclopentadienone ring system.[1]

The following diagram illustrates this mechanistic pathway:

Caption: Mechanistic pathway of the Weiss-Cook condensation.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of cyclopentadienone derivatives and provide a self-validating system for achieving the desired product.

Synthesis of the Cyclopentenonol Intermediate

This initial step involves the base-catalyzed condensation to form the hydroxylated precursor.

Materials:

| Reagent | Molecular Weight | Amount | Moles |

| Benzil | 210.23 g/mol | 10.51 g | 0.05 |

| Dimethyl 1,3-acetonedicarboxylate | 174.15 g/mol | 8.71 g | 0.05 |

| Potassium Hydroxide (85%) | 56.11 g/mol | 3.30 g | ~0.05 |

| Methanol | - | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in methanol.

-

To this basic solution, add benzil and dimethyl 1,3-acetonedicarboxylate.

-

Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by neutralizing with a dilute acid (e.g., acetic acid) and extracting the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude cyclopentenonol intermediate.

Dehydration to 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

The crude intermediate from the previous step is dehydrated to afford the final product.

Materials:

| Reagent | Amount |

| Crude Cyclopentenonol Intermediate | From previous step |

| Acetic Anhydride | 50 mL |

Procedure:

-

The crude cyclopentenonol intermediate is dissolved in acetic anhydride.

-

The solution is heated, for instance, at reflux, for a period of time (e.g., 1-2 hours) to effect dehydration.

-

After cooling, the excess acetic anhydride can be decomposed by the careful addition of water.

-

The product, which is typically a solid, can be isolated by filtration.

-

Recrystallization from a suitable solvent system (e.g., ethanol-water or chloroform-hexane) affords the purified 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone as a crystalline solid.

The following diagram outlines the experimental workflow:

Caption: A streamlined workflow for the synthesis of the target compound.

Characterization Data

The structural integrity of the synthesized 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone must be confirmed through spectroscopic analysis.

| Technique | Observed Data |

| ¹H NMR (CDCl₃) | The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl groups, typically in the range of δ 7.0-7.5 ppm, and a singlet for the two equivalent methoxycarbonyl groups (CH₃) at approximately δ 3.5-4.0 ppm. |

| ¹³C NMR (CDCl₃) | The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and the ester groups (in the range of δ 160-200 ppm), aromatic carbons, and the methyl carbons of the ester groups (around δ 50-55 ppm).[2][3] |

| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the C=O stretching vibrations of the ketone (around 1710-1730 cm⁻¹) and the ester groups (around 1735-1750 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings and the cyclopentadienone core.[2][4] |

| Mass Spectrometry | High-resolution mass spectrometry should confirm the molecular formula C₂₁H₁₆O₅ and the corresponding molecular weight of approximately 348.35 g/mol . |

Conclusion

The synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone via the Weiss-Cook condensation is a robust and efficient method for constructing this highly valuable and versatile synthetic intermediate. A thorough understanding of the underlying reaction mechanism, which involves a cascade of aldol-type condensations, is essential for optimizing reaction conditions and achieving high yields. The provided experimental protocols and characterization data serve as a reliable guide for researchers and professionals in the synthesis and application of this and related compounds. The unique electronic and steric properties of this molecule will continue to make it a subject of interest in the development of novel organic materials and complex molecular architectures.

References

-

S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. (n.d.). Retrieved from [Link]

-

2,5-Dicarbomethoxy-3,4-diphenylcyclopentadienone. Synthesis and reaction with acetylenes. (1974). The Journal of Organic Chemistry. Retrieved from [Link]

-

e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Spectroscopic Data of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone: A Technical Guide

Introduction

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a crystalline solid, is a pivotal reagent in synthetic organic chemistry. Its utility primarily lies in its role as a reactive diene in Diels-Alder cycloaddition reactions, facilitating the construction of complex polycyclic frameworks. The electron-withdrawing methoxycarbonyl groups significantly influence the electronic properties and reactivity of the cyclopentadienone core. A thorough understanding of its spectroscopic characteristics is paramount for researchers in verifying its synthesis, assessing its purity, and tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the correlation between its molecular structure and its spectral features.

Molecular Structure and Spectroscopic Correlation

The structure of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, with the IUPAC name dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate, is foundational to interpreting its spectral data. The key structural features to consider are the two phenyl rings, the two methoxycarbonyl groups, and the five-membered cyclopentadienone ring. Each of these components will give rise to characteristic signals in the various spectra.

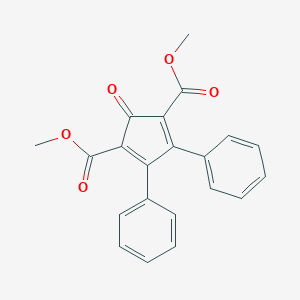

Caption: Molecular structure of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A sample of the compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons of the phenyl groups and the methyl protons of the methoxycarbonyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | multiplet | 10H | Aromatic protons (Ph-H) |

| ~3.8 | singlet | 6H | Methyl protons (-OCH₃) |

The aromatic protons appear as a complex multiplet due to the overlapping signals of the ortho, meta, and para protons of the two phenyl rings. The six protons of the two equivalent methoxycarbonyl groups give rise to a sharp singlet.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Carbonyl carbon (C=O) of the cyclopentadienone ring |

| ~165 | Carbonyl carbons (C=O) of the ester groups |

| ~125-135 | Aromatic carbons (Ph-C) and vinylic carbons of the cyclopentadienone ring |

| ~52 | Methyl carbons (-OCH₃) |

The downfield signal around 195 ppm is characteristic of the ketone carbonyl carbon in the five-membered ring. The ester carbonyl carbons resonate at a slightly higher field, around 165 ppm. The aromatic and vinylic carbons appear in the typical region of 125-135 ppm. The signal for the methyl carbons of the ester groups is found upfield at approximately 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Experimental Protocol: IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

IR Spectral Data

The IR spectrum of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone displays characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720-1740 | Strong | C=O stretching (ester) |

| ~1700 | Strong | C=O stretching (ketone, cyclopentadienone) |

| ~1600, 1490, 1450 | Medium-Weak | C=C stretching (aromatic) |

| ~1200-1300 | Strong | C-O stretching (ester) |

| ~3000-3100 | Weak | C-H stretching (aromatic) |

| ~2950 | Weak | C-H stretching (methyl) |

The most prominent features in the IR spectrum are the strong absorptions in the carbonyl region. The ester carbonyls typically absorb at a higher frequency than the ketone in the conjugated five-membered ring. The presence of aromatic rings is confirmed by the C=C stretching vibrations in the 1450-1600 cm⁻¹ region and the aromatic C-H stretching above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer and bombarded with a high-energy electron beam.

Mass Spectral Data

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The molecular formula of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is C₂₁H₁₆O₅, with a molecular weight of 348.35 g/mol .

| m/z | Interpretation |

| 348 | Molecular ion (M⁺) |

| 317 | [M - OCH₃]⁺ |

| 289 | [M - COOCH₃]⁺ |

| 261 | [M - CO - COOCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The molecular ion peak at m/z 348 confirms the molecular weight of the compound. Common fragmentation pathways include the loss of a methoxy group (-OCH₃) to give a peak at m/z 317, or the loss of a methoxycarbonyl radical (-COOCH₃) to give a peak at m/z 289. The base peak is often the benzoyl cation at m/z 105, indicating the stability of this fragment.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone.

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The collective data from NMR, IR, and mass spectrometry provides a detailed and unambiguous spectroscopic fingerprint for 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. These techniques, when used in concert, allow for the confident identification and characterization of the molecule, which is essential for its application in research and development. The interpretation of these spectra is rooted in the fundamental principles of spectroscopy and a clear understanding of the compound's molecular structure.

References

At the time of this writing, specific, publicly available, peer-reviewed articles containing a complete set of raw spectral data for 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone could not be located. The information presented herein is based on established principles of spectroscopic interpretation for the functional groups and structural motifs present in the molecule. For researchers synthesizing this compound, it is recommended to acquire and interpret the full spectral data and, if possible, compare it with data from a reliable source or through computational prediction. Commercial suppliers of this chemical, such as TCI America, may be able to provide a certificate of analysis with representative spectral data upon request.

physical properties of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

An In-Depth Technical Guide to the Physical Properties of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a versatile reagent in synthetic organic chemistry. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data from established sources to offer practical, field-proven insights into the characterization and application of this compound.

Compound Identification and Molecular Structure

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is a highly substituted cyclopentadienone, often referred to as a "cyclone." Its unique electronic and steric properties, arising from the combination of phenyl groups and electron-withdrawing methoxycarbonyl substituents, make it a valuable building block in organic synthesis.

The fundamental identification and structural properties are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate | [1] |

| Synonyms | Dimethyl 3,4-Diphenylcyclopentadienone-2,5-dicarboxylate; 3,4-Diphenylcyclopentadienone-2,5-dicarboxylic Acid Dimethyl Ester | [2] |

| CAS Number | 16691-79-5 | [1][3][4] |

| Molecular Formula | C₂₁H₁₆O₅ | [1][3][5] |

| Molecular Weight | 348.35 g/mol | [3][5] |

| Physical Form | Light yellow to brown powder or crystals.[5] | |

| Storage | Store at room temperature in a dry environment.[5] |

The molecule's structure, featuring a central five-membered ring with a ketone and two ester functional groups, flanked by two phenyl rings, is depicted below.

Caption: Molecular structure of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is a well-established procedure that provides high yields, making it readily accessible for research purposes. The primary method involves a base-catalyzed condensation followed by an acid-catalyzed dehydration.[4]

Experimental Workflow

The process can be visualized as a two-step sequence:

Caption: Synthetic workflow for 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone.

Step-by-Step Methodology

Step 1: Synthesis of the Hydroxy Intermediate

-

Equimolar amounts of benzil and dimethyl 1,3-acetonedicarboxylate are dissolved in methanol or ethanol.[4]

-

A hydroxide base (e.g., NaOH or KOH) is added to catalyze the condensation reaction.

-

The mixture is stirred at 25°C for approximately 24 hours.

-

This reaction typically yields the intermediate, dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate, in high yields (70-96%).[4]

Causality Insight: This step is a base-catalyzed aldol-type condensation. The base deprotonates the central carbon of the dimethyl 1,3-acetonedicarboxylate, creating a nucleophilic enolate which then attacks one of the carbonyl carbons of benzil. A subsequent intramolecular condensation forms the five-membered ring.

Step 2: Dehydration to the Final Product

-

The isolated hydroxy intermediate is treated with an acid in a suitable solvent (e.g., acetic anhydride or acid in benzene).[4]

-

The mixture is heated to facilitate the elimination of a water molecule.

-

This dehydration step is highly efficient, affording the target dienone in yields of up to 98%.[4]

Causality Insight: The acid protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination is driven by the formation of a highly conjugated π-system in the cyclopentadienone ring, which is energetically favorable.

Spectroscopic and Physical Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. While raw spectral data is proprietary to specific suppliers, the expected characteristics can be expertly inferred from the molecular structure. Commercial suppliers confirm the structure using IR and NMR spectroscopy.[5]

| Parameter | Expected Characteristics |

| Appearance | Light yellow to orange or brown crystalline powder.[5] |

| ¹H NMR | The spectrum should show distinct signals corresponding to: • Aromatic protons of the two phenyl groups. • A singlet for the six protons of the two equivalent methoxy (-OCH₃) groups. |

| ¹³C NMR | The spectrum is expected to display signals for: • The ketone carbonyl carbon (C=O). • The ester carbonyl carbons (-COO-). • Aromatic carbons from the phenyl rings. • sp² carbons of the cyclopentadienone ring. • The methoxy carbons (-OCH₃). |

| IR Spectroscopy | Key vibrational bands should be observed for: • A strong absorption for the ketone C=O stretch. • A strong absorption for the ester C=O stretch, likely at a slightly different wavenumber than the ketone. • C=C stretching bands for the aromatic rings and the cyclopentadienone ring. • C-O stretching bands for the ester groups. |

| Purity | Typically supplied at ≥95-96% purity.[5][6] |

Expert Note: The intense color of the compound is due to the extended π-conjugation across the cyclopentadienone ring and the phenyl substituents, which lowers the HOMO-LUMO energy gap and shifts absorption into the visible spectrum.

Key Applications in Research and Development

The primary utility of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone lies in its function as a highly reactive diene in cycloaddition reactions, particularly the Diels-Alder reaction .[4][5]

-

Synthesis of Complex Polycyclic Systems: It reacts readily with various dienophiles (e.g., acetylenes) to form complex cyclic adducts.[5][7]

-

Access to Aromatic Compounds: The initial Diels-Alder adducts can often undergo subsequent reactions, such as decarbonylation (loss of CO), to yield highly substituted aromatic and polycyclic aromatic compounds.[5]

-

Materials Science: Its role as an intermediate is crucial in synthesizing specialized polymers and organic semiconductors, where the tailored electronic properties of the resulting complex structures are valuable for optoelectronic devices.[5]

Conclusion

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is a well-characterized and synthetically accessible compound with significant value in organic synthesis and materials science. Its physical properties, from its distinct color to its spectroscopic signatures, are a direct result of its highly conjugated and functionalized molecular structure. The reliable synthetic protocols and its predictable reactivity in Diels-Alder cycloadditions ensure its continued use as a powerful tool for the construction of complex molecular architectures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2825971, 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. Available at: [Link]

-

Fuzhenkova, A. V., Galyautdinov, N. I., & Vagapova, N. N. (1987). Reaction of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone with phosphonoacetic acid trimethyl ester. J. Gen. Chem. USSR (Engl. Transl.); (United States), 57:7. Available at: [Link]

-

MySkinRecipes (n.d.). 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. Available at: [Link]

-

White, J. D., & Grant, B. D. (1970). 2,5-Dicarbomethoxy-3,4-diphenylcyclopentadienone. Synthesis and reaction with acetylenes. The Journal of Organic Chemistry, 35(8), 2750–2753. Available at: [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, 96%. Available at: [Link]

Sources

- 1. 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | C21H16O5 | CID 2825971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-ビス(メトキシカルボニル)-3,4-ジフェニルシクロペンタジエノン | 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | 16691-79-5 | 東京化成工業株式会社 [tcichemicals.com]

- 3. 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, 5G | Labscoop [labscoop.com]

- 4. 2,5-BIS(METHOXYCARBONYL)-3,4-DIPHENYLCYCLOPENTADIENONE | 16691-79-5 [chemicalbook.com]

- 5. 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone [myskinrecipes.com]

- 6. 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, 96% 16691-79-5 India [ottokemi.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Chrysin (5,7-dihydroxyflavone)

Note to the User: The provided CAS number, 16691-79-5, corresponds to the chemical entity dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate.[1][2] However, based on the detailed request for an in-depth technical guide aimed at researchers and drug development professionals—covering aspects like pharmacological activity, synthesis, and comprehensive characterization—it is highly probable that the intended topic was Chrysin (CAS number 480-40-0) . Chrysin, a well-researched natural flavonoid, aligns perfectly with the scope and depth of the requested content.[3][4][5] Therefore, this guide will focus on Chrysin to provide a valuable and relevant resource.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysin (5,7-dihydroxyflavone) is a prominent natural flavonoid found in sources like propolis, honey, and various medicinal plants.[3][6] It has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[4][7][8] Structurally, Chrysin features a classic flavone backbone with hydroxyl groups at the 5 and 7 positions of the A-ring, which are crucial for its biological functions and also present opportunities for synthetic modification.[3][9] Despite its therapeutic promise, Chrysin's clinical application is significantly hindered by its poor aqueous solubility, low oral bioavailability, and rapid metabolic clearance.[6][7][10] This guide provides a comprehensive technical overview of Chrysin, covering its physicochemical properties, established methods for its synthesis and characterization, and a detailed exploration of its pharmacological potential and challenges in drug development.

Introduction: The Scientific Landscape of Chrysin

Chrysin stands as a pivotal scaffold in medicinal chemistry and pharmacology.[3] Its journey from a natural dietary component to a subject of intense scientific scrutiny is driven by its multifaceted interactions with cellular pathways implicated in numerous diseases.[4][11] The core challenge, and therefore a key area of research, lies in overcoming its pharmacokinetic limitations to unlock its full therapeutic potential.[12][13] Researchers are actively exploring strategies such as the development of novel derivatives, co-administration with other agents, and advanced drug delivery systems to enhance its bioavailability and efficacy.[13][14][15]

Physicochemical and Structural Characterization

A thorough understanding of Chrysin's physical and chemical properties is fundamental for its application in research and development.

Core Chemical Identity

-

Chemical Name: 5,7-dihydroxy-2-phenyl-4H-chromen-4-one[16]

-

Synonyms: 5,7-dihydroxyflavone[5]

-

CAS Number: 480-40-0[5]

Physicochemical Properties

The therapeutic utility of any compound is intrinsically linked to its solubility and stability. Chrysin is a lipophilic molecule with limited solubility in aqueous media, a factor that critically impacts its absorption and distribution in biological systems.[4]

| Property | Value | Source |

| Melting Point | 285 °C | [18] |

| Appearance | Yellow crystals | [18] |

| Aqueous Solubility | 0.058 ± 0.04 mg/mL (at pH 7.4) | [3][4] |

| Oral Bioavailability | 0.003% to 0.02% | [6][7] |

Synthesis and Derivatization Strategies

While Chrysin can be extracted from natural sources, chemical synthesis provides a reliable route for obtaining high-purity material and, more importantly, for creating novel derivatives with improved pharmacological profiles.

Chemical Synthesis

A common synthetic route is the Baker-Venkataraman rearrangement. This method allows for the construction of the core flavone structure from readily available precursors.[9]

Workflow for Chrysin Synthesis via Baker-Venkataraman Rearrangement:

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. SID 87564845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Chrysin | C15H10O4 | CID 5281607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chrysin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chrysin as a Multifunctional Therapeutic Flavonoid: Emerging Insights in Pathogenesis Management: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis and biological evaluation of the novel chrysin prodrug for non-alcoholic fatty liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Introduction and Pharmacological action of Chrysin_Chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

Abstract

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a highly functionalized cyclopentadienone derivative, is a valuable reagent in organic synthesis, particularly in Diels-Alder reactions for the construction of complex polycyclic aromatic systems.[1][2] Its utility is intrinsically linked to its reactivity, which in turn dictates its stability and storage requirements. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methodologies for assessing its long-term viability. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent in their synthetic endeavors.

Introduction to 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, with the molecular formula C₂₁H₁₆O₅, is a solid crystalline compound that can range in color from light yellow to orange to brown.[2][3] Its structure, featuring a central, electron-deficient cyclopentadienone ring flanked by two phenyl groups and two methoxycarbonyl substituents, is the source of its significant reactivity as a diene in cycloaddition reactions.[4] The electron-withdrawing ester groups enhance its reactivity in Diels-Alder reactions.[2] Understanding the inherent chemical liabilities of this molecule is paramount for its effective use and for ensuring the reproducibility of experimental results.

Chemical Stability Profile

The stability of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is influenced by several environmental factors. The primary degradation pathways are inferred from its reactivity and recommended storage conditions, which point towards sensitivity to moisture, atmosphere, and temperature.

Susceptibility to Dimerization

A significant aspect of the stability of cyclopentadienones is their propensity to undergo [4+2] cycloaddition reactions with themselves, forming dimers. The preparation of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone can yield its Diels-Alder dimer as a minor impurity, highlighting this intrinsic reactivity.[1] This dimerization is a thermally driven process that can lead to a decrease in the purity of the material over time, especially if stored at elevated temperatures.

Moisture Sensitivity

The compound is noted to be moisture-sensitive.[3] While the specific mechanism of hydrolysis for this compound is not extensively detailed in the provided literature, the ester functionalities (methoxycarbonyl groups) are susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acids and methanol. The presence of moisture could also potentially facilitate other degradation pathways.

Atmospheric Sensitivity

Storage under an inert gas atmosphere is recommended, suggesting a sensitivity to atmospheric components, most likely oxygen.[3] Highly conjugated systems can be susceptible to oxidation, which could lead to the formation of various degradation products and a change in the material's color and purity.

Thermal and Photochemical Stability

The interplay of these factors is crucial to consider for maintaining the integrity of the compound.

Caption: Experimental workflow for a stability study of the compound.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for assessing purity. A decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products can be monitored over time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about any degradation products formed. Changes in the spectra over time can indicate decomposition. Conformation to the expected structure is a key quality parameter. [2]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor changes in functional groups. For instance, the appearance of a broad O-H stretch could indicate hydrolysis of the ester groups. The spectrum should conform to the reference structure. [2]* Visual Inspection: A change in the color of the material from yellow/orange to brown can be an initial indicator of degradation. [2]

Conclusion

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is a reactive and valuable synthetic intermediate. Its utility is directly dependent on its purity, which can be compromised by improper storage and handling. The primary stability concerns are dimerization and sensitivity to moisture and atmospheric oxygen. By adhering to the recommended storage conditions of a cool, dark, and inert environment, and by implementing routine stability assessments, researchers can ensure the integrity and reactivity of this compound for their synthetic applications.

References

-

American Chemical Society. 2,5-Dicarbomethoxy-3,4-diphenylcyclopentadienone. Synthesis and reaction with acetylenes. The Journal of Organic Chemistry. [Link]

-

OSTI.GOV. Reaction of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone with phosphonoacetic acid trimethyl ester (Journal Article). [Link]

-

PubChem. 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. [Link]

-

MySkinRecipes. 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. [Link]

-

Raines Lab. Click Chemistry with Cyclopentadiene. [Link]

Sources

- 1. 2,5-BIS(METHOXYCARBONYL)-3,4-DIPHENYLCYCLOPENTADIENONE | 16691-79-5 [chemicalbook.com]

- 2. 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone [myskinrecipes.com]

- 3. 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | 16691-79-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. raineslab.com [raineslab.com]

discovery and history of diphenylcyclopentadienone derivatives

An In-Depth Technical Guide to the Discovery and History of Diphenylcyclopentadienone Derivatives

Introduction: The Enigmatic Cyclopentadienone Core

In the vast landscape of organic chemistry, few molecular scaffolds have presented as intriguing a paradox as the cyclopentadienone ring system. The parent compound, cyclopentadienone (C₅H₄O), is a highly reactive and transient species, prone to rapid dimerization through a self-terminating Diels-Alder reaction.[1][2] This inherent instability posed a significant challenge to early chemists, shrouding the core's potential in a veil of synthetic difficulty. However, it was precisely this reactivity that hinted at its latent power as a synthetic intermediate. The journey to tame this enigmatic core and unlock its potential is a story of ingenuity, leading to the development of stabilized derivatives that have become indispensable tools in modern synthesis, materials science, and medicine.

This guide delves into the discovery and rich history of diphenylcyclopentadienone derivatives, tracing their evolution from laboratory curiosities to foundational building blocks. We will explore the seminal synthetic strategies that brought these molecules from theoretical constructs to benchtop reality, examine their unique physicochemical properties, and highlight their diverse applications, which continue to expand the frontiers of chemical research.

The Dawn of Stability: The Landmark Synthesis of Tetraphenylcyclopentadienone

The breakthrough in cyclopentadienone chemistry came with the introduction of sterically bulky and electronically stabilizing substituents. Research into these highly substituted cyclopentadienones was driven by the need to create stable, yet reactive, building blocks for organic synthesis.[1] By flanking the reactive diene system with phenyl groups, chemists were able to successfully isolate and handle these compounds. The most iconic of these is tetraphenylcyclopentadienone, often referred to as "cyclone."

Its synthesis, a classic example of a base-catalyzed double aldol condensation, remains a staple in undergraduate organic chemistry laboratories. The procedure involves the reaction of benzil with 1,3-diphenylacetone (dibenzyl ketone).[3][4] This reaction is not merely a historical footnote; it represents the first practical gateway to a class of compounds that would later prove immensely valuable.

Mechanism of the Aldol Condensation for Tetraphenylcyclopentadienone

The formation of tetraphenylcyclopentadienone is a beautifully orchestrated sequence of base-catalyzed aldol additions and eliminations. The generally accepted mechanism proceeds as follows: A strong base, such as potassium hydroxide, deprotonates the α-carbon of 1,3-diphenylacetone, creating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of benzil. The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated ketone. A subsequent intramolecular aldol reaction, followed by another dehydration step, yields the final, highly conjugated, deep purple crystalline product.[5] The immense thermodynamic stability of the final conjugated system drives the reaction to completion.[5]

Caption: Mechanism of Tetraphenylcyclopentadienone Synthesis.

Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone

The following protocol is a representative procedure for the synthesis of tetraphenylcyclopentadienone.[3][6][7]

Materials:

-

Benzil (C₁₄H₁₀O₂)

-

1,3-Diphenylacetone (Dibenzyl ketone, C₁₅H₁₄O)

-

Absolute Ethanol

-

Potassium Hydroxide (KOH)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of benzil and 1,3-diphenylacetone in a minimal amount of absolute ethanol.

-

Gently heat the mixture with stirring until all solids dissolve.

-

Prepare a catalytic amount of ethanolic potassium hydroxide solution.

-

Once the reactant solution is just below its boiling point, add the basic catalyst dropwise. An immediate, dramatic color change to deep purple should be observed.[7]

-

Heat the reaction mixture to a gentle boil and reflux for 15-20 minutes.

-

Allow the mixture to cool to room temperature, followed by cooling in an ice bath to maximize crystallization.

-

Collect the dark purple crystals by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene mixture).

A Paradigm Shift in Synthesis: The Pauson-Khand Reaction

While aldol condensations provided access to symmetrical cyclopentadienones, a more versatile and powerful method emerged in the 1970s that revolutionized the synthesis of the related cyclopentenone core. The Pauson-Khand reaction (PKR), discovered around 1970 by Ihsan Ullah Khand while working with Peter Ludwig Pauson, is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by dicobalt octacarbonyl (Co₂(CO)₈).[8][9][10][11] This reaction constructs three new carbon-carbon bonds and a five-membered ring in a single step, offering a remarkable increase in molecular complexity from simple precursors.[11]

The initial discovery involved intermolecular reactions, which sometimes suffered from poor selectivity.[9] However, the development of the intramolecular Pauson-Khand reaction significantly expanded its utility, enabling the efficient synthesis of complex fused bicyclic systems with high degrees of regio- and stereoselectivity.[10]

Mechanism of the Pauson-Khand Reaction

Though not fully elucidated in its entirety, the widely accepted mechanism, first proposed by Magnus in 1985, provides a robust framework for understanding the reaction.[9][12]

-

Complex Formation: The reaction initiates with the formation of a stable hexacarbonyl dicobalt complex with the alkyne.

-

Ligand Exchange and Coordination: Dissociation of a carbon monoxide (CO) ligand creates a vacant coordination site on the cobalt center, allowing the alkene to coordinate.

-

Oxidative Coupling: The coordinated alkyne and alkene undergo oxidative coupling to form a metallacyclopentene intermediate.

-

CO Insertion: A migratory insertion of a CO ligand into a cobalt-carbon bond expands the ring to a metallacyclohexenone.

-

Reductive Elimination: The final step is a reductive elimination that releases the α,β-cyclopentenone product and regenerates the cobalt catalyst (though the initial process is often stoichiometric).

Caption: The Pauson-Khand Reaction Mechanism.

Properties and Reactivity: A Versatile Chemical Chameleon

Diphenylcyclopentadienone derivatives are characterized by their intense color, a direct result of the extended π-conjugation across the ring system. Their stability is significantly enhanced by the steric bulk of the substituents, which physically inhibits the dimerization pathway that plagues the parent compound.[1]

The primary mode of reactivity for these compounds is as an electron-rich diene in [4+2] cycloaddition (Diels-Alder) reactions. They readily react with a wide range of dienophiles, particularly electron-deficient alkynes, to form bridged bicyclic adducts. These adducts often undergo subsequent reactions, such as cheletropic extrusion of carbon monoxide, to yield highly substituted aromatic rings. This reactivity makes them powerful precursors for the synthesis of complex polycyclic aromatic hydrocarbons.

| Derivative | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Tetraphenylcyclopentadienone | 479-33-4 | C₂₉H₂₀O | 384.47 | Dark purple/black solid |

| 2,5-Dimethyl-3,4-diphenylcyclopentadienone | 26307-17-5 | C₁₉H₁₆O | 260.33 | Highly colored solid |

| 2,5-Diethyl-3,4-diphenylcyclopentadienone | 51932-77-5 | C₂₁H₂₀O | 288.38 | - |

Data sourced from PubChem and other chemical suppliers.[3][13][14]

Applications in Modern Science

The unique combination of stability, reactivity, and electronic properties has positioned diphenylcyclopentadienone derivatives as key players in several scientific domains.

Advanced Organic Synthesis

Their role as dienes in Diels-Alder reactions is a cornerstone of their application. This strategy is employed to construct complex molecular architectures that would be difficult to access through other means. The reaction of a cyclopentadienone with an alkyne, followed by CO extrusion, is a classic route to synthesizing hexasubstituted benzene rings.

Organometallic Chemistry and Catalysis

Cyclopentadienone derivatives are excellent ligands for transition metals.[2] The resulting organometallic complexes have found significant use in catalysis. For instance, the Knölker complex, an iron complex derived from a substituted cyclopentadienone, is a highly efficient catalyst for transfer hydrogenation reactions, a critical process in synthetic chemistry.[2] The stability and tunable electronic properties of the cyclopentadienone ligand allow for fine-tuning of the catalyst's reactivity and selectivity.

Drug Discovery and Medicinal Chemistry

The cyclopentenone ring is a key structural motif in many biologically active natural products, including prostaglandins and certain antibiotics.[15] Synthetic methods developed for cyclopentadienone derivatives, such as the Pauson-Khand reaction, provide powerful tools for accessing these complex structures. Chiral cyclopentenone derivatives are particularly valuable as key intermediates in the asymmetric synthesis of nucleoside analogues and anticancer drugs, where specific stereochemistry is crucial for biological activity.[15]

Conclusion

The history of diphenylcyclopentadienone derivatives is a testament to the persistence and creativity of chemists. From the initial challenge of taming a highly reactive parent molecule, the field has blossomed, yielding a class of exceptionally versatile and stable compounds. The development of foundational synthetic methods, from the classic aldol condensation to the elegant Pauson-Khand reaction, has transformed these molecules into readily accessible building blocks. Today, diphenylcyclopentadienone derivatives are not merely historical artifacts but active participants at the forefront of organic synthesis, catalysis, and drug development, continuing to enable the creation of novel molecules with profound scientific and therapeutic potential.

References

-

Discovery of the Pauson-Khand Reaction. Colourful Heritage. [Link]

-

Pauson–Khand reaction. Wikipedia. [Link]

-

The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Comprehensive Organic Synthesis. [Link]

-

Pauson–Khand reaction. Grokipedia. [Link]

-

Heravi, M. M., et al. Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances. [Link]

-

Synthesis of cyclopentadienones. Organic Chemistry Portal. [Link]

-

Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

-

Synthesis of Tetraphenylcyclopentadienone. Scribd. [Link]

-

A Multi-step Synthesis of Tetraphenylcyclopentadienone from Benzaldehyde. Course Hero. [Link]

-

Cyclopentadienone. Wikipedia. [Link]

-

Metallacyclopentadienes: Synthesis, structure and reactivity. ResearchGate. [Link]

-

Ma, W., et al. Metallacyclopentadienes: synthesis, structure and reactivity. Chemical Society Reviews. [Link]

-

Ogliaruso, M. A., Romanelli, M. G., & Becker, E. I. Chemistry of Cyclopentadienones. Chemical Reviews. [Link]

-

Cyclopentadiene. Wikipedia. [Link]

-

Preparation of Tetraphenylcyclopentadienone. YouTube. [Link]

-

The Formation of Cyclopentadienones. The Journal of Organic Chemistry. [Link]

-

The Aldol Reaction Synthesis of tetraphenylcyclopentadienone. YouTube. [Link]

-

2,5-Dimethyl-3,4-diphenylcyclopentadienone. PubChem. [Link]

-

Kinetics and Activation Energy of a Diels-Alder Reaction. Truman State University ChemLab. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclopentadienone - Wikipedia [en.wikipedia.org]

- 3. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. youtube.com [youtube.com]

- 8. Discovery of the Pauson-Khand Reaction - Colourful Heritage [colourfulheritage.com]

- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]

- 13. 2,5-Dimethyl-3,4-diphenylcyclopentadienone | C19H16O | CID 141277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,5-Dimethyl-3,4-diphenylcyclopentadienone | 26307-17-5 [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

A Theoretical and Spectroscopic Deep Dive into 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone: A Guide for Researchers

This technical guide provides a comprehensive theoretical and spectroscopic examination of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a highly functionalized cyclopentadienone derivative of significant interest in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the molecule's structural, electronic, and reactive properties. We will explore the synthesis and characterization of this compound and delve into its theoretical underpinnings using computational chemistry, providing insights into its behavior as a versatile building block, particularly in cycloaddition reactions.

Introduction: The Significance of a Substituted Cyclopentadienone

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, with the chemical formula C₂₁H₁₆O₅, belongs to a class of compounds known as cyclopentadienones, or "cyclones".[1] These molecules are characterized by a five-membered ring containing a ketone functional group and conjugated double bonds. The specific substitution pattern of this derivative, featuring two methoxycarbonyl groups and two phenyl groups, imparts unique electronic and steric properties that govern its reactivity.

The primary utility of this compound lies in its role as a reactive diene in Diels-Alder reactions.[2] The electron-withdrawing nature of the methoxycarbonyl groups enhances its reactivity towards electron-rich dienophiles, making it a valuable tool for the construction of complex polycyclic systems. Understanding the interplay between its structure and electronic properties is crucial for predicting its reactivity and designing novel synthetic pathways.

Synthesis and Spectroscopic Characterization

A reliable synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is essential for its application in research and development. The compound is typically prepared through a base-catalyzed condensation reaction.

Synthetic Protocol

A common preparative method involves the reaction of equimolar amounts of benzil and dimethyl 1,3-acetonedicarboxylate (dimethyl 2-propanone-1,3-dicarboxylate) in an alcoholic solvent such as methanol or ethanol, with a base like hydroxide.[2] This reaction, typically stirred at room temperature for 24 hours, proceeds through an intermediate, dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate. Subsequent treatment of this intermediate with acid in a solvent like benzene, or with acetic anhydride under heating, leads to dehydration and the formation of the target dienone in high yield.[2]

Experimental Protocol: Synthesis of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of benzil and dimethyl 1,3-acetonedicarboxylate in methanol.

-

Base Addition: Slowly add a solution of sodium hydroxide in methanol to the reaction mixture while stirring.

-

Reaction: Allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Intermediate: Upon completion, neutralize the reaction mixture and isolate the intermediate, dimethyl 3,4-diphenyl-4-hydroxycyclopent-2-enone-2,5-dicarboxylate, by filtration or extraction.

-

Dehydration: Suspend the isolated intermediate in benzene and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.

-

Purification: After the reaction is complete (as indicated by TLC), cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone as a crystalline solid.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. While detailed spectra are not always readily available in compiled databases, literature reports confirm the identity of the compound through standard spectroscopic techniques.[3]

Table 1: Key Spectroscopic Data for 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

| Spectroscopic Technique | Key Features and Expected Resonances |

| ¹H NMR | Signals corresponding to the methoxycarbonyl protons (singlet, ~3.5-4.0 ppm) and the phenyl protons (multiplet, ~7.0-7.5 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups and the ketone, carbons of the cyclopentadienone ring, and the phenyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functional groups, as well as C=C stretching of the aromatic and cyclopentadienone rings. |

A 1987 study on the reaction of this cyclone with phosphonoacetic acid trimethyl ester mentions the use of a UR-10 spectrometer for IR spectra and Varian T-60 and Tesla BS-467A spectrometers for proton NMR (PMR) spectra, using chloroform or deuterated chloroform as a solvent and TMS as an internal standard.[3] Chemicalbook is also a potential source for various spectra of this compound.[4]

Theoretical Studies: Unveiling the Electronic Landscape

While specific published theoretical studies on 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone are scarce, we can outline a robust computational workflow based on Density Functional Theory (DFT) to probe its electronic structure and reactivity. Such studies are invaluable for rationalizing its behavior in chemical reactions.[5]

Computational Methodology

A standard approach would involve geometry optimization and frequency calculations using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to accurately model the molecule's structure and vibrational modes.[5][6]

Protocol for DFT Calculations:

-

Structure Building: Construct the 3D structure of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using a DFT method (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.

-

Frequency Calculation: At the same level of theory, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Molecular Orbital Analysis: From the optimized geometry, calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Electronic Property Calculation: Compute key electronic properties such as the HOMO-LUMO energy gap, ionization potential, and electron affinity.

Frontier Molecular Orbitals (FMOs) and Reactivity

The reactivity of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, particularly in Diels-Alder reactions, is governed by its frontier molecular orbitals.

-

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO reflects the molecule's ability to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.[6]

In a "normal-electron-demand" Diels-Alder reaction, the diene's HOMO interacts with the dienophile's LUMO. The electron-withdrawing methoxycarbonyl groups in 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone lower the energy of both the HOMO and LUMO. This lowering of the LUMO energy makes it a better electron acceptor and thus more reactive towards electron-rich dienophiles.

Caption: FMO interactions in a normal-demand Diels-Alder reaction.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and helps in identifying sites susceptible to electrophilic and nucleophilic attack. For 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, the MEP would likely show negative potential (red/yellow regions) around the carbonyl oxygen atoms, indicating their nucleophilic character. The carbon atoms of the cyclopentadienone ring, particularly those alpha to the carbonyl group, would exhibit a more positive potential (blue regions), marking them as electrophilic sites.

Caption: Workflow for generating and analyzing a Molecular Electrostatic Potential map.

Applications in Organic Synthesis

The primary application of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is as a potent diene in [4+2] cycloaddition reactions. Its reaction with various dienophiles, such as acetylenes, provides a powerful route to complex, highly substituted aromatic compounds.[7] This reactivity makes it a valuable intermediate in the synthesis of novel materials and complex organic molecules.

Conclusion

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone is a molecule of considerable interest due to its unique electronic properties and synthetic utility. This guide has provided an overview of its synthesis, spectroscopic characterization, and a framework for its theoretical investigation. By combining experimental data with computational modeling, researchers can gain a comprehensive understanding of this molecule's structure-reactivity relationships, enabling its more effective use in the design and synthesis of novel chemical entities. The application of DFT and other theoretical methods provides predictive power that can guide experimental design, saving time and resources in the laboratory.

References

-

The Journal of Organic Chemistry, 1974 . 2,5-Dicarbomethoxy-3,4-diphenylcyclopentadienone. Synthesis and reaction with acetylenes. [Link]

-

PubChem. 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone. [Link]

-

Fuzhenkova, A. V., et al. (1987). Reaction of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone with phosphonoacetic acid trimethyl ester. J. Gen. Chem. USSR (Engl. Transl.), 57(7). [Link]

-

SpectraBase. 2,5-Dimethyl-3,4-diphenylcyclopentadienone, dimer. [Link]

-

ResearchGate. Combined UV-spectra for 2,5-diphenyl-3,4-distyrylcyclopenta-2,4-dienone... [Link]

-

PubMed Central. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. [Link]

-

PubChem. 2,5-Dimethyl-3,4-diphenylcyclopentadienone. [Link]

-

ClinicSearch. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. [Link]

-

Indian Journal of Chemistry. Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. [Link]

Sources

- 1. 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | C21H16O5 | CID 2825971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-BIS(METHOXYCARBONYL)-3,4-DIPHENYLCYCLOPENTADIENONE | 16691-79-5 [chemicalbook.com]

- 3. Reaction of 2,5-bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone with phosphonoacetic acid trimethyl ester (Journal Article) | OSTI.GOV [osti.gov]

- 4. 2,5-BIS(METHOXYCARBONYL)-3,4-DIPHENYLCYCLOPENTADIENONE(16691-79-5) 13C NMR [m.chemicalbook.com]

- 5. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods | ClinicSearch [clinicsearchonline.org]

- 6. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a highly functionalized cyclopentadienone derivative, serves as a valuable building block in organic synthesis, particularly in cycloaddition reactions for the construction of complex polycyclic aromatic systems. Understanding its solubility profile across a range of organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, outlines a robust experimental protocol for its determination, and discusses the underlying physicochemical principles governing its behavior in various solvent environments.

Introduction to 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, with the chemical formula C₂₁H₁₆O₅ and a molecular weight of 348.35 g/mol , is a crystalline solid that typically appears as a light yellow to brown powder.[1][2] Its structure, featuring two methoxycarbonyl groups and two phenyl substituents on a cyclopentadienone core, imparts a unique combination of polarity and aromatic character that dictates its solubility. This compound is frequently employed as a dienophile in Diels-Alder reactions, making the choice of solvent critical for reaction kinetics, yield, and product purity.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₆O₅ | [1] |

| Molecular Weight | 348.35 g/mol | [1] |

| CAS Number | 16691-79-5 | [3] |

| Physical Form | Solid, light yellow to brown powder/crystal | [1] |

Understanding the Solubility Profile

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium, representing the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature. For a complex organic molecule like 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, solubility is influenced by a combination of factors including solvent polarity, hydrogen bonding capabilities, and dispersive forces.

Qualitative Solubility Insights from Synthesis and Analysis

-

Synthesis Solvents: The preparation of this compound often involves the use of methanol or ethanol as reaction solvents.[4] Subsequent steps in its synthesis may utilize benzene or acetic anhydride , indicating at least partial solubility in these solvents.[4]

-

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a common analytical technique for this compound. The use of chloroform (CHCl₃) or deuterated chloroform (CDCl₃) as a solvent for PMR spectra strongly suggests good solubility in chlorinated solvents.[5]

Predicted Solubility in Common Organic Solvents

Based on the structural features of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone, a predicted solubility trend in various organic solvents can be proposed. The molecule possesses both polar (two ester groups and a ketone) and nonpolar (two phenyl rings and the cyclopentane backbone) regions.

-

High Expected Solubility:

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The polarizability of the C-Cl bonds and the ability to engage in dipole-dipole interactions make these solvents effective for a wide range of organic compounds, including those with moderate polarity. The documented use in NMR analysis supports this prediction.[5]

-

Aprotic Polar Solvents (e.g., Tetrahydrofuran (THF), Acetone, Ethyl Acetate): These solvents can effectively solvate the polar ester and ketone functionalities through dipole-dipole interactions.

-

Amide Solvents (e.g., Dimethylformamide (DMF), Dimethylacetamide (DMAc)): These are powerful, highly polar aprotic solvents that are likely to exhibit good solvating power for this compound.

-

-

Moderate to Low Expected Solubility:

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): While the phenyl groups of the solute can interact favorably with these solvents through π-stacking, the polar ester groups will be less effectively solvated, likely leading to moderate solubility.

-

Alcohols (e.g., Methanol, Ethanol): These protic solvents can act as both hydrogen bond donors and acceptors. While they can interact with the carbonyl oxygens of the ester and ketone groups, the large nonpolar hydrocarbon portion of the solute may limit overall solubility.

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Due to the significant polarity imparted by the oxygen-containing functional groups, the compound is expected to have very low solubility in these solvents.

-

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone in a given organic solvent.

Materials and Equipment

-

2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling and Preparation for Analysis:

-